N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine
Description
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a difluoroethyl group, an isoquinoline core, and an ethylsulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O2S/c1-2-26(24,25)23-7-6-15-14(11-23)4-3-5-16(15)20-8-13-9-21-22(10-13)12-17(18)19/h3-5,9-10,17,20H,2,6-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOLQABOGMMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=CC=C2NCC3=CN(N=C3)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The isoquinoline core is then synthesized and functionalized with the ethylsulfonyl group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially leading to a variety of derivatives with different properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Its unique structure may interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activities could be explored for developing new therapeutic agents, particularly in areas such as oncology, neurology, and infectious diseases.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine include other pyrazole and isoquinoline derivatives with various substituents. Examples include:
- N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine
- Other difluoroethyl-substituted pyrazoles and isoquinolines
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features The presence of the difluoroethyl group, ethylsulfonyl group, and the isoquinoline core provides distinct chemical and biological properties that differentiate it from other similar compounds
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development could unlock its full potential in scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
